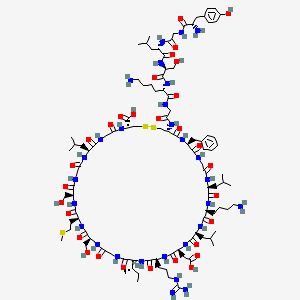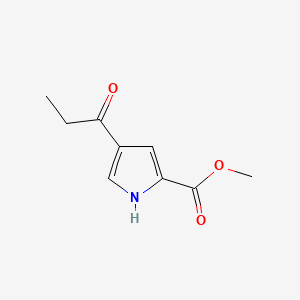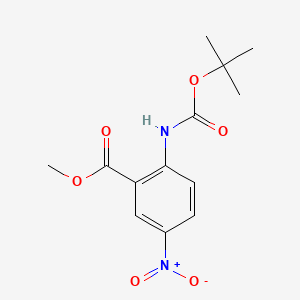
Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) is a synthetic organic compound characterized by its unique cyclobutene ring structure substituted with ethoxy and tetrafluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) typically involves multiple steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a [2+2] cycloaddition reaction involving ethoxy-substituted alkenes and tetrafluoroethylene under high-pressure conditions.
Introduction of the Ethanone Group: The ethanone group is introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Final Purification: The compound is purified using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for the cycloaddition and acylation steps, and employing large-scale chromatography or crystallization techniques for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its fluorinated cyclobutene ring is of particular interest due to its stability and bioactivity.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as high-performance polymers and coatings, due to its chemical stability and unique structural properties.
Wirkmechanismus
The mechanism of action of Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated cyclobutene ring can interact with hydrophobic pockets in proteins, potentially inhibiting their activity. Additionally, the ethanone group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclopropen-1-yl)-(9CI)
- Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclopenten-1-yl)-(9CI)
- Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclohexen-1-yl)-(9CI)
Uniqueness
Compared to its analogs, Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) is unique due to its cyclobutene ring, which imparts distinct chemical and physical properties. The tetrafluoro substitution enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
155689-27-3 |
|---|---|
Molekularformel |
C8H8F4O2 |
Molekulargewicht |
212.14 g/mol |
IUPAC-Name |
1-(2-ethoxy-3,3,4,4-tetrafluorocyclobuten-1-yl)ethanone |
InChI |
InChI=1S/C8H8F4O2/c1-3-14-6-5(4(2)13)7(9,10)8(6,11)12/h3H2,1-2H3 |
InChI-Schlüssel |
CVTIWPHJPJXZHS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(C1(F)F)(F)F)C(=O)C |
Kanonische SMILES |
CCOC1=C(C(C1(F)F)(F)F)C(=O)C |
Synonyme |
Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;4-[4-[(2-methyl-4-oxidophenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B582927.png)
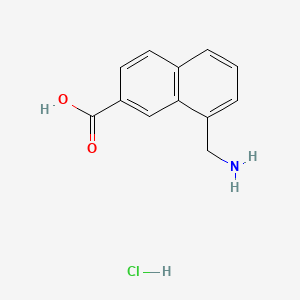
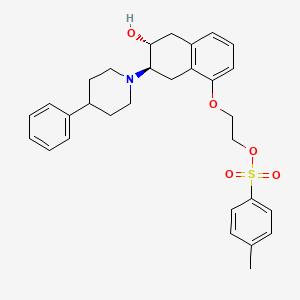
![methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B582936.png)
